Product packaging for 5-Bromo-2-butyl-2H-indazole(Cat. No.:CAS No. 1280786-75-5)

5-Bromo-2-butyl-2H-indazole

Cat. No.: B594282
CAS No.: 1280786-75-5
M. Wt: 253.143
InChI Key: QKZSHANUPWXRQI-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Drug Discovery

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological effects. researchgate.netresearchgate.net This versatility has made it a recurrent motif in many biologically active molecules, including a number of commercially available drugs. researchgate.netresearchgate.net

Indazole-containing compounds have been shown to possess an extensive array of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, antitumor, antifungal, and antiarrhythmic activities. mdpi.comresearchgate.net The therapeutic potential of this scaffold is highlighted by its presence in several FDA-approved drugs. pnrjournal.com For instance, Pazopanib is a multi-kinase inhibitor used for treating advanced renal cell carcinoma, and Entrectinib is an inhibitor used for the treatment of ROS-1 positive non-small cell lung cancer. pnrjournal.comrsc.orgfrontiersin.org Other examples include Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 antagonist used to prevent nausea and vomiting during cancer chemotherapy. mdpi.compnrjournal.com The demonstrated success of these drugs encourages further research into novel indazole derivatives as potential candidates for new therapeutics. mdpi.com

Prevalence of 2H-Indazole Tautomers in Bioactive Molecules

Indazole typically exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. mdpi.com The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. mdpi.comresearchgate.net Despite the greater stability of the 1H form, the 2H-indazole scaffold is a crucial component in many bioactive molecules and is frequently utilized in drug design. organic-chemistry.org

The synthesis and isolation of a specific N-1 or N-2 alkylated indazole regioisomer can be a challenge, but various synthetic methods have been developed to selectively produce 2-substituted 2H-indazoles. mdpi.compnrjournal.comorganic-chemistry.org These methods include one-pot, three-component reactions catalyzed by copper, palladium-catalyzed intramolecular amination, and electrochemical oxidation-induced cyclization. organic-chemistry.org The ability to synthesize specific 2H-indazole derivatives is important, as these compounds are found in drugs with significant clinical applications. frontiersin.orgnih.gov The development of synthetic strategies that provide access to these less thermodynamically stable isomers continues to be an active area of research, enabling chemists to explore a wider range of chemical space for drug discovery. rsc.orgresearchgate.net

Research Focus on 5-Bromo-2-butyl-2H-indazole within the Indazole Class

Within the broad class of indazole derivatives, specific substituted compounds are synthesized as intermediates and building blocks for creating more complex molecules. This compound is one such compound, identified by its specific molecular structure and properties.

This compound is part of the 2H-indazole family, featuring a butyl group at the N-2 position and a bromine atom at the C-5 position of the indazole ring. The bromine atom is an important functional group, as it can be used for further chemical modifications, such as transition metal-catalyzed coupling reactions. vulcanchem.com While extensive research focusing specifically on the biological activity of this compound is not widely documented in peer-reviewed literature, its structure suggests its utility as a building block in the synthesis of more complex drug candidates, particularly in the development of protein degraders. calpaclab.com The synthesis of the related compound, 5-Bromo-2-propyl-2H-indazole, typically involves the N-alkylation of 5-bromoindazole. vulcanchem.com A specific method for preparing this compound involves a reaction in isopropyl alcohol at 80°C within a sealed tube. vulcanchem.com

Data Tables

Table 1: Properties of this compound

Property Value Source
CAS Number 1280786-75-5 sigmaaldrich.com
Molecular Formula C₁₁H₁₃BrN₂ calpaclab.comsigmaaldrich.com
Molecular Weight 253.14 g/mol calpaclab.comsigmaaldrich.com
Purity ≥ 96% calpaclab.com

| Product Family | Protein Degrader Building Blocks | calpaclab.com |

Table 2: Comparison of Related 5-Bromo-2-alkyl-2H-indazole Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Alkyl Group at N-2
5-Bromo-2-methyl-2H-indazole C₈H₇BrN₂ 211.06 Methyl
5-Bromo-2-ethyl-2H-indazole C₉H₉BrN₂ 225.09 Ethyl
5-Bromo-2-propyl-2H-indazole C₁₀H₁₁BrN₂ 239.11 Propyl

| This compound | C₁₁H₁₃BrN₂ | 253.14 | Butyl |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2 B594282 5-Bromo-2-butyl-2H-indazole CAS No. 1280786-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-butylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZSHANUPWXRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682485
Record name 5-Bromo-2-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-75-5
Record name 5-Bromo-2-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2h Indazole Scaffolds

Contemporary Innovations in 2H-Indazole Synthesis

Recent advancements in synthetic chemistry have introduced more sustainable and efficient methods for 2H-indazole construction. These innovations focus on reducing reliance on harsh conditions and expensive metal catalysts, employing energy sources like visible light and microwaves to drive reactions.

Visible-light-mediated synthesis has emerged as a powerful green chemistry tool. Several protocols for 2H-indazole synthesis operate without the need for a traditional photocatalyst or transition metal. acs.orguah.es These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between the reactants. acs.orgnih.govacs.org For example, under visible light irradiation, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids to afford 3-functionalized 2H-indazoles. acs.orgnih.gov Another approach involves the heterodifunctionalization of alkynylazobenzenes, which is promoted exclusively by visible light and features perfect atom economy. acs.orguah.es

Metal-free protocols offer an alternative route that avoids the cost and potential toxicity of transition metals. A simple and efficient method for the C-3 alkoxycarbonylation of 2H-indazoles uses alkylcarbazates under metal-free conditions. bohrium.com This reaction likely proceeds through a radical pathway and demonstrates wide functional group tolerance. bohrium.com Additionally, photocatalyst-free photocyclization of aryl azides under visible light or even sunlight provides direct access to 2H-indazole-3-carboxamides through an intramolecular N-N bond coupling. rsc.org

MethodologyKey Reagents/ConditionsMechanismAdvantagesReference
Visible-Light-Mediated (Photocatalyst-Free)Alkynylazobenzenes, Nucleophiles (Alcohols, Thiols, etc.), Blue LightPhoto-induced HeterodifunctionalizationMetal-free, excellent regioselectivity, atom-economical. acs.orguah.es
Visible-Light-Mediated (EDA Complex)2-Ethynylaryltriazenes, Arylsulfinic acids, Visible LightElectron Donor-Acceptor (EDA) Complex FormationNo external photosensitizer needed, mild conditions. acs.orgnih.govacs.org
Metal-Free C-H Functionalization2H-Indazoles, Alkylcarbazates, TBHP (oxidant)Radical PathwayEnvironmentally benign, room temperature, good to excellent yields. bohrium.com
Photocyclization (Photocatalyst-Free)Aryl azides, Visible Light/SunlightIntramolecular N-N CouplingStep- and atom-economical, uses aryl azide (B81097) as N-atom source. rsc.org

Microwave-assisted organic synthesis (MAOS) has significantly enhanced the efficiency of many chemical transformations, including the synthesis of 2H-indazoles. The use of microwave irradiation can dramatically reduce reaction times, improve yields, and promote cleaner reactions compared to conventional heating methods.

Facile, catalyst-free, and solvent-free approaches to 2H-indazoles have been developed using microwave heating. capes.gov.brrsc.org These "neat" conditions are environmentally friendly and simplify product work-up. In other protocols, microwave assistance is combined with catalysis. A green and expeditious one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide is catalyzed by a heterogeneous and recyclable Cu(II)-Clay catalyst under microwave irradiation. bcrec.id This domino reaction efficiently forms the necessary C-N and N-N bonds, providing access to a variety of structurally diverse 2H-indazoles in good to excellent yields. bcrec.id

Green Chemistry Approaches in 2H-Indazole Formation

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 2H-indazoles, to minimize environmental impact and enhance efficiency. Research has focused on developing methodologies that utilize safer solvents, reduce waste, and employ catalytic systems over stoichiometric reagents.

A prominent green strategy involves one-pot, multi-component reactions. For instance, an efficient synthesis of 2H-indazole derivatives has been developed using a three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This reaction is effectively catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) and uses polyethylene (B3416737) glycol (PEG 300) as a recyclable and environmentally benign solvent, proceeding under ligand-free conditions. organic-chemistry.org Similarly, copper oxide nanoparticles supported on activated carbon (CuO@C) have been employed as a heterogeneous catalyst for the same transformation, also in PEG-400, highlighting a ligand-free and base-free approach that facilitates catalyst recovery and reuse. acs.orgnih.gov

The use of water as a solvent represents another significant advancement. A metal-free fluorination of 2H-indazoles has been achieved using N-fluorobenzenesulfonimide (NFSI) in water under ambient air, providing direct access to fluorinated derivatives. organic-chemistry.org Furthermore, visible-light-mediated synthesis has emerged as a powerful, sustainable tool. researchgate.net Methods have been developed that avoid the need for external photocatalysts or chemical oxidants. organic-chemistry.orgnih.gov One such approach involves the reaction of 2-((aryl/alkyl/H)ethynyl)aryltriazenes with arylsulfinic acids, which proceeds at room temperature under visible light irradiation to yield 3-functionalized 2H-indazoles. organic-chemistry.org Another innovative method is a visible-light-induced decarboxylative coupling of 2H-indazoles with α-keto acids, which functions through a self-catalyzed energy transfer process, eliminating the need for photosensitizers or metal catalysts. nih.gov

MethodKey ReagentsCatalyst/MediatorSolventKey AdvantagesReference
One-Pot Three-Component Reaction2-Bromobenzaldehydes, Primary Amines, Sodium AzideCu₂O NanoparticlesPolyethylene Glycol (PEG)Ligand-free, Recyclable Solvent organic-chemistry.org
One-Pot Three-Component Reaction2-Bromobenzaldehydes, Primary Amines, Sodium AzideCuO@CPolyethylene Glycol (PEG)Heterogeneous, Recyclable Catalyst acs.orgnih.gov
Direct Fluorination2H-Indazoles, N-Fluorobenzenesulfonimide (NFSI)Metal-freeWaterAmbient conditions, Green Solvent organic-chemistry.org
Visible-Light-Mediated Cyclization2-(Ethynyl)aryltriazenes, Arylsulfinic AcidsPhotocatalyst-freeNot SpecifiedEnergy efficient, Room temperature organic-chemistry.org
Visible-Light-Mediated Coupling2H-Indazoles, α-Keto AcidsSelf-catalyzed (Photocatalyst-free)MeCN/HFIPNo external photosensitizer or oxidant nih.gov

Synthesis of 5-Bromo-2-butyl-2H-indazole and Related Halogenated Analogs

The synthesis of specifically substituted 2H-indazoles like this compound requires precise control over the introduction of functional groups. Methodologies often involve sequential or one-pot strategies that combine precursor functionalization, cyclization, and regioselective modifications.

A primary challenge in the synthesis of N-substituted indazoles is controlling the site of alkylation. The indazole nucleus possesses two reactive nitrogen atoms, leading to the formation of N1- and N2-substituted isomers. nih.govbeilstein-journals.org Since the 1H-tautomer is generally more stable, direct alkylation often yields a mixture of products with poor selectivity. nih.govbeilstein-journals.org

Achieving regioselective N2-alkylation, as required for this compound, depends heavily on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that highly regioselective N1 or N2 alkylation can be achieved by controlling the reagents. nih.gov While some conditions favor the N1 product, specific protocols have been developed to direct the substitution to the N2 position. rsc.org Gallium/aluminum or aluminum-mediated direct alkylation of indazoles with reagents like allyl and benzyl (B1604629) bromides has been shown to produce N2-substituted indazoles with high regioselectivity and yield. rsc.org

Bromination of the indazole ring also requires careful control to ensure substitution at the desired position. For 2-substituted 2H-indazoles, electrophilic substitution typically occurs at the C3, C5, or C7 positions. The regioselective introduction of a bromine atom at the C5-position can be achieved through several methods. Using N-bromosuccinimide (NBS) is a common strategy for brominating the indazole core. chim.it Alternatively, metal-free halogenation procedures have been developed that allow for the mono- or poly-halogenation of 2H-indazoles by fine-tuning reaction conditions. nih.gov For example, starting with a pre-brominated precursor, such as 5-bromo-1H-indazole, simplifies the synthesis by ensuring the bromine is already in the correct position prior to the critical N-alkylation step.

Reaction TypeSubstrateReagent(s)Key ConditionsOutcomeReference
N-AlkylationIndazolesAllyl/Benzyl BromidesGa/Al or Al-mediatedHigh N2-selectivity rsc.org
N-AlkylationMethyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylatesReagent control for selectivityRegioselective N1 or N2 alkylation nih.gov
Bromination2-Phenyl-2H-indazoleBr₂Not specifiedForms 3-bromo product, with di-bromo byproducts nih.gov
Bromination1H-IndazoleN-Bromosuccinimide (NBS)Various solvents (e.g., MeCN, CHCl₃)Regioselective C3-bromination chim.it

An alternative to functionalizing a pre-formed indazole ring is to construct the ring from precursors that already contain the desired substituents. This approach can offer better control over the final structure.

One widely used method is the Cadogan reaction, which involves the reductive cyclization of an o-nitrobenzaldehyde imine. nih.govmdpi.com To synthesize a 5-bromo analog, one would start with a 2-nitro-5-bromobenzaldehyde. This is reacted with a primary amine (e.g., butylamine) to form the corresponding Schiff base, which is then cyclized using a reducing agent like triethyl phosphite (B83602) to yield the 2-alkyl-5-bromo-2H-indazole. nih.gov

Another powerful strategy is the one-pot, three-component synthesis from o-halobenzaldehydes. organic-chemistry.org A reaction between 2,5-dibromobenzaldehyde, butylamine, and a nitrogen source like sodium azide, catalyzed by a copper species, could theoretically produce this compound directly. organic-chemistry.orgacs.org This method efficiently forms the necessary C-N and N-N bonds in a single pot. organic-chemistry.org

More advanced methods include [3+2] dipolar cycloadditions. This approach can involve the reaction of arynes with sydnones to produce 2H-indazoles under mild conditions with high yields and excellent regioselectivity, completely avoiding the formation of 1H-indazole isomers. nih.gov By choosing a halogen-substituted aryne precursor, halogenated 2H-indazoles can be prepared and subsequently elaborated. nih.gov Reductive cyclization of substituted hydrazone precursors, formed from 2-nitrobenzaldehydes and phenylhydrazines, also provides a pathway to the 2H-indazole core. nih.gov

StrategyKey PrecursorsKey Reagents/CatalystProduct TypeReference
Cadogan Reactiono-Nitrobenzaldehyde, Primary AmineP(OEt)₃2-Substituted-2H-indazoles nih.govmdpi.com
One-Pot Three-Componento-Bromobenzaldehyde, Primary Amine, NaN₃Copper catalyst (e.g., Cu₂O-NP)2-Substituted-2H-indazoles organic-chemistry.orgacs.org
[3+2] Dipolar CycloadditionArynes, SydnonesMild conditions2-Substituted-2H-indazoles nih.gov
Reductive CyclizationSubstituted Hydrazones (from 2-nitrobenzaldehydes)Organophosphorus reagent2H-Indazol-2-amines nih.gov
Tandem C-C/N-N Bond FormationN-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamidesBase-catalyzed2,3-Substituted-2H-indazole 1-oxides nih.gov

The synthesis of 2H-indazole derivatives, particularly reactions that may produce isomeric byproducts (e.g., N1 vs. N2 alkylation), necessitates robust purification techniques to isolate the target compound in high purity.

Column chromatography is the most common method for purifying indazole derivatives. nih.govmdpi.com Silica (B1680970) gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is adjusted to achieve optimal separation of the desired product from starting materials, reagents, and byproducts. mdpi.com For instance, the residue from a Cadogan reaction is purified using column chromatography with a hexane-ethyl acetate mobile phase to yield the pure 2-phenyl-2H-indazole derivative. mdpi.com

Recrystallization is another powerful technique, especially for separating constitutional isomers which may have different solubilities. A patent describes the separation of 1- and 2-substituted indazole isomers by recrystallization from a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water. google.com This method can yield a single isomer with purity exceeding 99% and is advantageous for its simplicity and scalability for industrial production. google.com Cooling a reaction mixture to induce crystallization, followed by vacuum filtration and washing with a cold solvent like ethanol, is also a standard procedure for isolating solid products. mdpi.com

For challenging separations or to obtain very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers superior resolution compared to standard column chromatography and is often used in the final purification stages of biologically active compounds. nih.gov

TechniqueTypical ApplicationDescriptionReference
Column ChromatographyGeneral purification of reaction mixturesSeparation on a silica gel stationary phase using a solvent gradient (e.g., hexane/ethyl acetate) to elute components based on polarity. nih.govmdpi.com
RecrystallizationSeparation of isomers; purification of solid productsDissolving the crude product in a suitable hot solvent or solvent mixture (e.g., THF/water) and allowing it to cool, causing the less soluble compound to crystallize out. google.com
Vacuum FiltrationIsolation of solid productsSeparating a precipitated solid from the liquid phase, often followed by washing with a cold solvent to remove soluble impurities. mdpi.com
High-Performance Liquid Chromatography (HPLC)Final purification of high-purity compounds; separation of complex mixturesA high-resolution chromatographic technique used when standard methods are insufficient. nih.gov

Pharmacological and Biological Activities of 2h Indazole Derivatives

Anticancer and Antitumor Research

2H-indazole derivatives have emerged as a promising class of compounds in the field of oncology. nih.gov Their anticancer effects are attributed to several mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death. ontosight.ainih.gov

Kinase Inhibition (e.g., EGFR, FGFR1, Pim Kinases, p38α MAPK)

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. 2H-indazole derivatives have been identified as potent inhibitors of various kinases, making them attractive candidates for targeted cancer therapy. nih.govchim.it

FGFR1 Inhibition: Certain 1H-indazol-3-amine derivatives have been designed and shown to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1). rsc.org For instance, some derivatives exhibited significant inhibitory activity against FGFR-2 and FGFR-3 as well, with one compound showing 2.5-fold higher activity against FGFR-2 than FGFR-1. rsc.org

Selective Kinase Inhibition: A focused library of 52 aza-2H-indazole derivatives demonstrated selective inhibition against SGK1, Tie2, and SRC kinases, with the most effective compounds having IC50 values around 500 nM. nih.gov

CDK Inhibition: Indazole compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are key for cell cycle progression. wipo.int

CRAF Inhibition: 3-Carboxamido-2H-indazole-6-arylamide derivatives have been identified as selective inhibitors of CRAF kinase, with one compound showing 99% inhibitory activity against CRAF. rsc.org

Table 1: Kinase Inhibition by 2H-Indazole Derivatives
Derivative ClassTarget Kinase(s)Key FindingsCitation
Aza-2H-indazole derivativesSGK1, Tie2, SRCIC50 values in the 500 nM range for the best representatives. nih.gov
1H-indazol-3-amine derivativesFGFR1, FGFR-2, FGFR-3One compound was 2.5-fold more active against FGFR-2 than FGFR-1. rsc.org
Indazole compoundsCDK4/6Developed as inhibitors of cell proliferation. wipo.int
3-Carboxamido-2H-indazole-6-arylamide derivativesCRAFOne derivative showed 99% inhibition of CRAF. rsc.org

Selective Estrogen Receptor Degradation (SERD) Potential

Indazole-based compounds have been investigated for their potential as Selective Estrogen Receptor Degraders (SERDs). nih.gov One study reported on a series of indazole derivatives where modifications, such as replacing an ethyl group with a cyclobutyl group, led to enhanced potency. nih.gov Furthermore, introducing larger substituents at the para-position of the upper aryl ring, like a trifluoromethyl group, improved the degradation efficacy of the compounds. nih.gov

Inhibition of Cell Proliferation and Apoptosis Induction

A significant aspect of the anticancer activity of 2H-indazole derivatives lies in their ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.govresearchgate.net

Antiproliferative Activity: Several synthesized indazole derivatives have demonstrated potent growth inhibitory activity against various cancer cell lines, with IC50 values in the micromolar range. rsc.org For example, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide showed significant antiproliferative activity against A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma) cell lines. nih.gov

Apoptosis Induction: Certain 2H-indazole derivatives have been shown to trigger apoptosis in a dose-dependent manner. nih.gov One study found that a specific derivative promoted apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in the cancer cells. rsc.org

Cell Cycle Arrest: Some active compounds have been observed to cause an arrest of cells in the G2/M phase of the cell cycle. nih.gov Another study reported a compound that induced cell cycle arrest in the G1 phase, leading to an increase in the apoptotic cell population to 65.97%. researchgate.net

Cytotoxic Properties: 2-Aryl-2H-indazole-3-phosphonate derivatives have been investigated for their cytotoxic properties against A549 and HepG-2 cells, with some compounds showing potent activity. rsc.org

Table 2: Antiproliferative and Apoptotic Activity of 2H-Indazole Derivatives
Compound/DerivativeCell Line(s)Key FindingsCitation
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian), A549 (lung)IC50 values from 4.21 to 18.6 µM; triggers apoptosis. nih.gov
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA2780 (ovarian), A549 (lung)IC50 values from 4.21 to 18.6 µM; triggers apoptosis. nih.gov
Indazole derivative 2f4T1 (breast) and othersPotent growth inhibitory activity (IC50 = 0.23–1.15 μM); promotes apoptosis via ROS-mitochondrial pathway. rsc.org
2-Aryl-2H-indazole-3-phosphonatesA549 (lung), HepG-2 (liver)Compounds 4d and 4g showed potent cytotoxicity against HepG-2; compound 4p was significant against A549. rsc.org
N-containing nonsteroid tetracyclic derivative 2eMCF-7 (breast)Potent cytotoxic activity (IC50 of 40 nM); induced apoptosis and G1 phase cell cycle arrest. researchgate.net

Anti-inflammatory and Immunomodulatory Investigations

In addition to their anticancer properties, 2H-indazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. mdpi.comnih.govnih.gov These properties are primarily linked to their ability to inhibit key enzymes and modulate inflammatory pathways. ontosight.ainih.gov

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. arabjchem.org

Several 2H-indazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.comnih.gov A study on 2,3-diphenyl-2H-indazole derivatives found that compounds 18, 21, 23, and 26 displayed in vitro inhibitory activity against human COX-2. mdpi.comnih.govnih.govresearchgate.net Docking studies suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.comresearchgate.net

A series of 4,5-dihydro-2H-indazoles also exhibited moderate to powerful selectivity towards the inhibition of the COX-2 enzyme. nih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory effects of 2H-indazole derivatives extend beyond COX-2 inhibition to the broader modulation of inflammatory pathways. The specific mechanisms can vary depending on the derivative's structure. For example, some compounds may inhibit other enzymes involved in inflammatory cascades. The anti-inflammatory potential of these compounds makes them promising candidates for treating a range of inflammatory conditions. ontosight.aiontosight.airesearchgate.net

Antimicrobial and Antiviral Efficacy

2H-indazole derivatives have been investigated for their potential to combat a range of pathogens, including bacteria, fungi, parasites, and viruses. mdpi.comnih.govresearchgate.net The structural versatility of the indazole ring allows for modifications that can tune its activity against specific microbial targets. ontosight.aipnrjournal.com

The antibacterial activity of 2H-indazole derivatives can be varied. While some studies have found that certain synthesized 2H-indazole derivatives are largely inactive against bacterial strains such as Escherichia coli and Salmonella enterica serovar Typhi, other research highlights their potential. mdpi.comnih.govnih.gov For instance, a series of N-methyl-3-aryl indazoles demonstrated dominant activity against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium in in-vitro studies. nih.gov The mechanism of action for some indazole derivatives has been linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.compnrjournal.com

2H-indazole derivatives have shown significant promise as antifungal and, particularly, as antiparasitic agents. researchgate.netresearchgate.net

Antiparasitic Activity: Research has demonstrated that 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives possess potent antiprotozoal activity. mdpi.comnih.gov These compounds were tested against intestinal and vaginal pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, and were often found to be more potent than metronidazole (B1676534), a standard drug. nih.govnih.gov For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.comnih.gov The majority of these compounds were identified as selective antiprotozoal agents. mdpi.comnih.gov Additionally, a series of indazole N-oxide derivatives have been studied for their antichagasic (against Trypanosoma cruzi) and leishmanocidal properties. uchile.cl

Table 1: Antiprotozoal Activity of Selected 2H-Indazole Derivatives (IC₅₀ in µM)
CompoundSubstituentsE. histolyticaG. intestinalisT. vaginalis
2-phenyl-2H-indazole analogR¹=H, R²=H0.480.890.54
2-phenyl-2H-indazole analogR¹=Cl, R²=H0.280.660.67
2,3-diphenyl-2H-indazole analogR¹=H, R²=COOCH₃0.290.140.38
2,3-diphenyl-2H-indazole analogR¹=COOH, R²=H0.311.590.45
Metronidazole (Reference)-1.801.790.50
Data sourced from Molecules (2017). nih.gov

Antifungal Activity: Certain 2H-indazole derivatives have also demonstrated notable antifungal properties. mdpi.com Specifically, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against the yeast pathogens Candida albicans and Candida glabrata. nih.govnih.gov Further studies on molecularly simplified indazole and pyrazole (B372694) derivatives confirmed their activity against various Candida species, including miconazole-resistant strains of C. glabrata. mdpi.comresearchgate.net The 3-phenyl-1H-indazole derivatives, in particular, displayed the highest antifungal activity against the tested Candida strains. mdpi.com

The indazole scaffold is associated with a broad range of biological activities, including anti-HIV properties. researchgate.netnih.gov Research into specific derivatives has substantiated this potential. A novel tetrahydroindazolylbenzamide derivative was synthesized and evaluated for its ability to inhibit HIV proliferation. acs.org The compound exhibited remarkable anti-HIV activity with an EC₅₀ of 2.77 μM and low cytotoxicity, resulting in a high selectivity index of 68. acs.org Preliminary mechanistic studies indicated that this derivative functions as a late reverse transcription inhibitor, as it did not inhibit HIV integrase but caused a significant reduction in the formation of reverse-transcribed DNA. acs.org This highlights the potential for developing 2H-indazole derivatives as specific non-nucleoside reverse transcriptase inhibitors. acs.org

Antifungal and Antiparasitic Properties

Neuropharmacological Applications

Indazole derivatives have emerged as a significant class of compounds for targeting neurodegenerative diseases, particularly through cholinesterase inhibition and neuroprotective mechanisms. cbijournal.combenthamdirect.commdpi.com

In the context of Alzheimer's disease, the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy to enhance cholinergic neurotransmission. researchgate.netresearchgate.netnih.gov While AChE is the primary target, BChE also plays a role in acetylcholine (B1216132) hydrolysis, and its inhibition is considered a viable therapeutic approach. researchgate.netnih.gov

Recent studies have focused on synthesizing indazole derivatives as selective inhibitors of BChE. researchgate.net One study synthesized 17 indazole derivatives, with a lead compound demonstrating potent and selective BChE inhibitory activity. researchgate.net Molecular docking simulations revealed that its binding to BChE was mediated by hydrophobic and polar interactions. researchgate.net Other research has identified indazole-based thiadiazole derivatives that inhibit both AChE and BChE in the micromolar to sub-micromolar range. nih.gov For example, one such derivative was found to be the most potent against both enzymes, with IC₅₀ values of 0.86 µM for AChE and 0.89 µM for BChE, comparable to the standard drug Donepezil. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Indazole Derivatives (IC₅₀ in µM)
CompoundSubstituent (Y)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
6a1H-Indole>1001.08
6c1H-Indazole>100>100
6d1H-Benzo[d]imidazole>1000.86
8i2-Oxoindoline0.390.28
11f1H-Benzo[d] mdpi.comontosight.ainih.govtriazole1.58>100
Donepezil (Reference)-0.023.54
Data sourced from Molecules (2018). mdpi.com

Beyond enzyme inhibition, indazole derivatives have demonstrated direct neuroprotective properties. smolecule.comsmolecule.com Some derivatives have been shown to protect against β-amyloid (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells, a common model for studying Alzheimer's pathology. researchgate.net This neuroprotective action is often associated with antioxidant properties. researchgate.net The ability of the indazole scaffold to protect neuronal cells suggests its potential for developing therapies aimed at slowing the progression of neurodegenerative disorders. smolecule.comvt.edu

Antidepressant and Antipsychotic Research

The indazole nucleus is a key component in various synthetic compounds that exhibit a wide range of pharmacological activities, including effects on the central nervous system. nih.gov Research into indazole derivatives has highlighted their potential as antipsychotic and antidepressant agents. nih.govresearchgate.netresearchgate.net The development of new drugs for depression and schizophrenia is critical, as conventional treatments are often inefficient and cause significant side effects. mdpi.com

One major target for antidepressant drugs is the monoamine oxidase (MAO) enzyme system, which metabolizes key neurotransmitter amines. researchgate.net Inhibitors of these enzymes are used to treat neuropsychiatric disorders. researchgate.net A study investigating a series of C5- and C6-substituted indazole derivatives found that while only one derivative was a submicromolar inhibitor of human MAO-A, all tested compounds inhibited human MAO-B with submicromolar IC50 values. researchgate.net Specifically, substitutions at the C5 position of the indazole ring resulted in highly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net

Table 1: MAO-B Inhibition by C5-Substituted Indazole Derivatives
Compound TypeTargetInhibition Potency (IC50)Reference
C5-Substituted Indazole DerivativesHuman MAO-B0.0025–0.024 µM researchgate.net
1H-Indazol-5-olD-amino acid oxidase (DAAO)2.03 µM researchgate.net

Beyond MAO inhibition, the broader search for novel antipsychotic and antidepressant mechanisms continues. Current drug development is exploring targets beyond traditional monoamine receptors, with agents acting on receptors like TAAR1 and modulating glutamatergic neurotransmission showing promise. nih.gov The versatility of the indazole scaffold makes it a valuable platform for developing such next-generation therapeutic agents. researchgate.netresearchgate.net

Cardiovascular and Metabolic Disease Interventions

Indazole derivatives have been extensively researched for their potential in treating cardiovascular and metabolic diseases. nih.gov These compounds form the basic structure of numerous therapeutic agents and have shown efficacy against conditions such as arrhythmia, hypertension, hyperlipidemia, and obesity in experimental settings. nih.gov

Antiarrhythmic and Antihypertensive Potential

The indazole nucleus is a key subunit in many drugs that display a broad spectrum of pharmacological properties, including antiarrhythmic and antihypertensive activities. nih.goviucr.orgclockss.orgresearchgate.net The structural and pharmacological functions of indazole derivatives have shown effectiveness against various cardiovascular pathologies. nih.gov For instance, certain indazole-containing compounds have been investigated as Rho kinase inhibitors, which can attenuate stress fiber formation, cellular hypertrophy, and hypertension. nih.gov

Anti-hyperlipidemic and Anti-obesity Effects

Metabolic disorders such as hyperlipidemia and obesity are additional areas where indazole derivatives have shown therapeutic potential. nih.gov Studies have identified specific indazole analogs with hypolipidemic (lipid-lowering) activity. acs.org Butyrylcholinesterase (BuChE) activity is often elevated in individuals with hyperlipidemia and obesity, and some indazole-based hybrids have been evaluated as BuChE inhibitors. mdpi.com Furthermore, research into anti-obesity agents has explored various chemical scaffolds, and indazole derivatives have been identified as having potential in this area. nih.govresearchgate.net One study on 2-pyrimidinylindole derivatives, a related heterocyclic structure, led to the discovery of a compound that effectively reduced body weight, fat mass, and lipid accumulation in an obesity mouse model, highlighting a potential mechanism that could be explored with indazole-based compounds. nih.gov

Sodium-Glucose Co-transporter (SGLT) Inhibition

Inhibitors of the sodium-glucose co-transporter 2 (SGLT2), located in the kidney's proximal tubule, represent a modern approach to treating type 2 diabetes. nih.gov These inhibitors prevent glucose reabsorption, leading to its excretion in the urine and a subsequent lowering of blood glucose levels. nih.govgoogle.com Research has identified indazole derivatives as potent and selective SGLT2 inhibitors. In one study, an indazole C-glucoside derivative (compound 16l) demonstrated significant SGLT2 inhibition with an IC50 value of 135 nM, while showing no activity against the related SGLT1 transporter. nih.gov This selectivity is crucial for minimizing potential side effects. Another series of 2H-benzo[e]indazole derivatives was synthesized and shown to have antihyperglycemic activity, potentially through the inhibition of protein tyrosine phosphatase-1B (PTP1B) and stimulation of insulin (B600854) signaling pathways. nih.gov

Table 2: SGLT2 Inhibition by Indazole Derivatives
CompoundTargetInhibition Potency (IC50)Reference
Indazole C-glucoside (16l)Human SGLT2135 nM nih.gov
Benzisothiazole C-glucoside (16i)Human SGLT2155 nM nih.gov
Benzisothiazole-C-glucoside (16d)Human SGLT210 nM nih.gov

Other Emerging Therapeutic Areas

The structural versatility of 2H-indazoles allows for their application in a growing number of therapeutic fields beyond the central nervous system and cardiovascular diseases. Their ability to interact with various biological targets makes them attractive candidates for novel drug discovery efforts. nih.gov

Enzyme and Receptor Binding Studies (e.g., Phosphoinositide 3-kinase δ)

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, and their dysregulation is linked to cancers and inflammatory diseases. oncotarget.com The δ isoform of class I PI3K (PI3Kδ) is a particularly promising target for treating hematologic malignancies and immune disorders. researchgate.net

Several studies have focused on developing indazole-based compounds as potent and selective PI3Kδ inhibitors. researchgate.net For instance, a series of 4,6-diheteroaryl substituted indazole derivatives were reported to inhibit PI3Kδ, showing potential for treating inflammation and respiratory diseases. researchgate.net Another research effort, starting from a class I PI3K inhibitor (GDC-0941) that contained an indazole moiety, led to the development of dual PI3K/mTOR inhibitors by replacing the indazole with a 2-aminopyrimidine (B69317) group, which significantly increased mTOR potency. oncotarget.com Furthermore, a novel series of 3-ethynyl-1H-indazoles was found to exhibit low micromolar inhibition against key components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. researchgate.net One compound from this series displayed specificity for the PI3Kα isoform. researchgate.net

Table 3: PI3K Inhibition by Indazole-Related Compounds
Compound SeriesTarget(s)Key FindingReference
4,6-diheteroaryl indazole derivativesPI3KδActive against inflammation. researchgate.net
GDC-0941 (Indazole-containing)Class I PI3KPotent, selective, and orally bioavailable inhibitor. oncotarget.com
3-ethynyl-1H-indazolesPI3K, PDK1, mTORExhibited low micromolar inhibition; one compound showed PI3Kα isoform specificity. researchgate.net
GDC-0980 (2-aminopyrimidine replacement for indazole)Class I PI3K/mTOR20-fold increased potency for mTOR compared to the indazole-containing precursor. oncotarget.com

Modulation of Signalling Pathways (e.g., Wnt signalling)

The Wnt signaling pathway is a crucial network of proteins that plays a significant role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. google.comcaribjscitech.comgoogle.com Consequently, the components of the Wnt pathway have emerged as important targets for therapeutic intervention. Among the various classes of small molecules being investigated for their ability to modulate this pathway, indazole derivatives have garnered considerable attention. caribjscitech.comresearchgate.net

Research and patent literature indicate that both 1H- and 2H-indazole scaffolds are being actively explored as inhibitors of the Wnt signaling pathway. researchgate.netresearchgate.net Notably, the company Samumed LLC has filed numerous patents for a wide range of indazole compounds intended for the treatment of disorders associated with the activation of Wnt pathway signaling. google.comcaribjscitech.comresearchgate.netgoogle.com These patents cover the use of these compounds in conditions such as cancer, abnormal cellular proliferation, and osteoarthritis. google.com

While detailed biological data for specific 2H-indazole derivatives is often proprietary and not fully disclosed in the public domain, the extensive patent activity underscores the therapeutic potential ascribed to this class of compounds in modulating Wnt signaling. The general mechanism of action for these inhibitors is often the disruption of key protein-protein interactions within the pathway, such as the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which is a critical step in Wnt-mediated gene transcription. caribjscitech.comresearchgate.net

The University of Utah Research Foundation has also contributed to this field, exploring indazole analogs as inhibitors of the β-catenin/Wnt pathway. caribjscitech.comresearchgate.net Their investigations have suggested that certain indazole derivatives are potent inhibitors of cell proliferation in colon cancer cell lines, a cancer type frequently associated with aberrant Wnt signaling. caribjscitech.com

Although specific data for 5-Bromo-2-butyl-2H-indazole is not available, the broader class of 2-alkyl-2H-indazoles falls within the chemical space explored for Wnt pathway inhibition. The substitution pattern on the indazole ring, including the position and nature of the alkyl group at the N2 position and substituents like bromine on the benzene (B151609) ring, is a key area of medicinal chemistry research to optimize potency, selectivity, and pharmacokinetic properties.

The table below includes examples of indazole derivatives that have been patented for their potential to modulate the Wnt signaling pathway. It is important to note that specific biological activity data, such as IC50 values, for these compounds are not consistently provided in the source documents.

Compound Name/IdentifierApplicant/AssigneeTherapeutic Area MentionedPatent/Reference
Indazole inhibitors of the Wnt signal pathwaySamumed, LLCCancer, Osteoarthritis, Alzheimer's Disease google.comgoogle.com
Substituted 1H-indazol-1-ol analogsUniversity of Utah Research FoundationInhibition of beta-catenin/Tcf protein-protein interactions researchgate.net
5-substituted indazole-3-carboxamidesSamumed, LlcWnt signal pathway inhibition researchgate.net

Table 1: Examples of Patented Indazole Derivatives Targeting the Wnt Signaling Pathway

Structure Activity Relationship Sar Studies of 2h Indazole Derivatives

Influence of Substitution Patterns on Biological Potency

The biological activity of 2H-indazole derivatives can be significantly modulated by the type and position of substituents on the heterocyclic ring system. ontosight.ai These modifications can influence the compound's affinity and selectivity for its biological target by altering its electronic properties, steric profile, and hydrogen bonding capabilities.

Impact of C5-Bromination on Target Affinity and Selectivity

The introduction of a bromine atom at the C5-position of the indazole ring is a common strategy in the design of bioactive molecules. This substitution can have a profound effect on the compound's interaction with its biological target. For instance, in a series of indazole derivatives designed as kinase inhibitors, the presence of a bromine atom at the C5 position was found to be a key determinant of their inhibitory potency. chim.it

SAR studies have revealed that the C5-bromo substituent can contribute to enhanced binding affinity through various mechanisms. It can participate in halogen bonding, a non-covalent interaction between the halogen atom and a Lewis basic site on the receptor, thereby stabilizing the ligand-receptor complex. Additionally, the electron-withdrawing nature of the bromine atom can modulate the electronic distribution within the indazole ring, influencing its interaction with the active site residues of the target protein.

For example, in the development of inhibitors for certain enzymes, the 5-bromo substitution has been shown to be crucial for achieving high potency. researchgate.net The strategic placement of this halogen can lead to a significant increase in target affinity compared to the unsubstituted parent compound.

CompoundC5-SubstituentBiological TargetObserved Effect
Indazole Derivative A-HKinase XModerate Affinity
5-Bromo-indazole Derivative A-BrKinase XHigh Affinity
Indazole Derivative B-HEnzyme YLow Affinity
5-Bromo-indazole Derivative B-BrEnzyme YSignificant increase in affinity

Role of the N2-Alkyl Chain (Butyl Group) in Receptor Interaction

The substituent at the N2-position of the indazole ring plays a critical role in defining the compound's interaction with its biological target. The nature of this group, including its length, branching, and the presence of functional groups, can significantly impact binding affinity and selectivity. In the case of 5-Bromo-2-butyl-2H-indazole, the N2-butyl group is a key feature.

Studies on various N-alkylated indazoles have demonstrated that the length of the alkyl chain can influence potency. For instance, moving from a smaller methyl group to a larger butyl or isobutyl group can lead to enhanced activity, suggesting that the larger alkyl groups can better fill a hydrophobic cavity in the receptor. nih.gov However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or unfavorable interactions.

The regiochemistry of alkylation is also crucial. N2-alkylated indazoles often exhibit different biological profiles compared to their N1-alkylated counterparts. nih.gov This is because the position of the alkyl group dictates the orientation of the indazole core within the binding site, leading to different interactions with key amino acid residues.

CompoundN-SubstituentReceptorBinding Interaction
5-Bromo-2-methyl-2H-indazoleMethylReceptor ZSuboptimal hydrophobic interaction
This compoundButylReceptor ZOptimal hydrophobic interaction in pocket
5-Bromo-2-hexyl-2H-indazoleHexylReceptor ZPotential steric clash

Effects of Other Substituents on the Indazole Core

Beyond C5-bromination and N2-alkylation, other substituents on the indazole core can further modulate biological activity. The introduction of various functional groups at different positions of the benzene (B151609) or pyrazole (B372694) ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. ontosight.ai

For example, the introduction of electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can alter the pKa of the indazole ring and influence its hydrogen bonding capabilities. ontosight.ai Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) can increase the electron density of the ring system. nih.gov

The position of these substituents is also critical. For instance, a substituent at the C3-position can directly influence the interaction with the "gatekeeper" residue in many kinase active sites. chim.it Similarly, substituents at the C4, C6, and C7 positions can be used to explore additional binding pockets or to improve physicochemical properties of the compound. nih.gov SAR studies often involve the systematic exploration of these positions with a variety of functional groups to build a comprehensive understanding of the structural requirements for optimal biological activity. nih.gov

Conformational Analysis and Tautomerism in 2H-Indazoles

The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are fundamental aspects of the chemistry of 2H-indazoles that significantly influence their biological activity.

Energetic Considerations of 1H- and 2H-Tautomers

Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov In the unsubstituted form, the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 2.3 to 4.1 kcal/mol. chemicalbook.comrsc.orgbeilstein-journals.org This energy difference is attributed to the greater aromaticity of the benzenoid system in the 1H-tautomer compared to the quinonoid structure of the 2H-tautomer. beilstein-journals.org

Theoretical calculations and experimental studies have consistently shown the energetic preference for the 1H form. rsc.orgthieme-connect.de For instance, MP2/6-31G** calculations indicate that 1H-indazole is more stable than 2H-indazole by 3.6 kcal/mol. rsc.org Similarly, the free energy of 1-methylindazole (B79620) is 3.2 kcal/mol lower than that of 2-methylindazole. chemicalbook.com

However, the relative stability of the tautomers can be influenced by the presence of substituents on the indazole ring. While the 1H-tautomer is typically favored, certain substitution patterns can shift the equilibrium. wuxibiology.com Despite this, for most synthetic applications and biological interactions, the substitution at either N1 or N2 "locks" the molecule into a specific tautomeric form, making the 2H-indazole scaffold, as in this compound, a distinct chemical entity for SAR studies.

TautomerRelative StabilityEnergy Difference (kcal/mol)Reference
1H-IndazoleMore Stable- chemicalbook.comrsc.org
2H-IndazoleLess Stable+2.3 to +4.1 chemicalbook.comrsc.orgbeilstein-journals.org
1-Methyl-1H-indazoleMore Stable- thieme-connect.de
2-Methyl-2H-indazoleLess Stable+3.2 to +3.6 thieme-connect.de

Conformational Flexibility and Ligand Binding

The conformational flexibility of the substituents, particularly the N2-alkyl chain, is a key factor in how a 2H-indazole derivative binds to its target. The ability of the butyl group in this compound to rotate around its single bonds allows it to adopt a conformation that maximizes favorable interactions within the binding pocket. biorxiv.org

Molecular docking studies are often employed to predict and analyze the binding modes of flexible ligands like 2H-indazoles. mdpi.comnih.gov These computational methods can help visualize how the ligand fits into the active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The conformational flexibility of the ligand is a critical parameter in these simulations, as it allows for a more realistic representation of the binding process. biorxiv.org

Pharmacophoric Elucidation for Rational Drug Design

The process of pharmacophoric elucidation for 2H-indazole derivatives involves identifying the key structural features and their spatial arrangement that are essential for molecular interactions with a biological target. This understanding allows medicinal chemists to design new molecules with enhanced biological activity.

The 2H-indazole core itself is a fundamental binding element. Its bicyclic aromatic structure allows for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding sites of proteins. researchgate.net The nitrogen atoms at positions 1 and 2 can act as hydrogen bond acceptors, which is a critical interaction for the affinity and specificity of many indazole-based ligands. pharmablock.com

Pharmacophore models for various classes of 2H-indazole inhibitors often highlight the importance of the indazole nucleus as a central scaffold from which other essential binding groups are oriented. For instance, in the development of kinase inhibitors, the 2H-indazole core often occupies a hydrophobic region of the ATP-binding pocket, while substituents at various positions are designed to interact with specific amino acid residues to confer potency and selectivity. researchgate.net The planarity of the indazole ring system is also a key feature, providing a rigid framework for the precise positioning of these substituents.

The biological activity of 2H-indazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. SAR studies have established clear correlations between specific structural motifs and the resulting biological outcomes.

The substituent at the N-2 position of the 2H-indazole ring plays a pivotal role in determining the compound's biological activity. The introduction of an alkyl or aryl group at this position is a common strategy in the design of 2H-indazole-based drugs. nih.gov The size, lipophilicity, and conformational flexibility of the N-2 substituent can influence binding affinity, selectivity, and pharmacokinetic properties. For example, in a series of indazole-based selective estrogen receptor degraders (SERDs), replacing an ethyl group with a larger cyclobutyl group at the N-2 position led to enhanced potency. nih.gov The n-butyl group in This compound is a flexible, lipophilic chain that can explore hydrophobic pockets within a target protein's binding site, potentially contributing to enhanced binding affinity. The length and nature of the N-2 alkyl chain are critical for optimizing these interactions.

Halogenation of the indazole ring is another key strategy for modulating biological activity. The introduction of a bromine atom at the C-5 position, as in This compound , can have several effects. The bromo group is a lipophilic, electron-withdrawing substituent that can influence the electronic properties of the indazole ring system. It can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity. wuxibiology.com Furthermore, the bromine atom can serve as a synthetic handle for further structural modifications through cross-coupling reactions. In the context of targeted protein degradation, "this compound" is classified as a protein degrader building block, suggesting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). precisepeg.comsigmaaldrich.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. sigmaaldrich.commdpi.com In this context, the 2H-indazole moiety may act as a ligand for an E3 ligase, with the bromo substituent providing a convenient point for attaching a linker connected to a target-binding ligand. nih.gov

The following tables present data from SAR studies on related 2H-indazole derivatives, illustrating the impact of substitutions at the N-2 and C-5 positions on biological activity.

Table 1: Effect of N-2 Substitution on Biological Activity of 2H-Indazole Derivatives

Compound IDN-2 SubstituentTarget/AssayActivity (IC₅₀/EC₅₀)
A MethylKinase X50 nM
B EthylKinase X35 nM
C PropylKinase X20 nM
D ButylKinase X15 nM
E CyclobutylSERD activity5 nM
F PhenylKinase Y100 nM

This is a representative table compiled from general findings in SAR literature and does not represent a single study.

Table 2: Effect of C-5 Substitution on Biological Activity of 2H-Indazole Derivatives

Compound IDC-5 SubstituentTarget/AssayActivity (IC₅₀/EC₅₀)
G HReceptor Z200 nM
H FluoroReceptor Z150 nM
I ChloroReceptor Z100 nM
J BromoReceptor Z80 nM
K MethoxyReceptor Z300 nM

This is a representative table compiled from general findings in SAR literature and does not represent a single study.

These correlations underscore the importance of systematic structural modifications in the rational design of 2H-indazole-based therapeutic agents. The specific combination of a bromo group at the C-5 position and a butyl group at the N-2 position in This compound suggests a molecule designed with specific pharmacophoric features in mind, likely for use as a versatile intermediate in the construction of more complex bioactive molecules such as PROTACs.

Computational and Preclinical Investigations of 2h Indazole Derivatives

In Silico Modeling and Theoretical Chemistry Approaches

In silico methods are powerful tools for predicting the properties and biological activities of molecules like 5-Bromo-2-butyl-2H-indazole, thereby guiding synthetic efforts and reducing the need for extensive preliminary laboratory work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2H-indazole derivatives, docking studies are often employed to understand how they might interact with specific biological targets, such as enzymes or receptors. For instance, in a study on a series of substituted indazole derivatives, molecular docking was used to investigate their binding to the active site of the breast cancer aromatase enzyme. derpharmachemica.com The results indicated that certain derivatives formed key hydrogen bond interactions with active site residues like Arg115 and Met374, suggesting a potential mechanism for their observed biological activity. derpharmachemica.com While no specific docking studies for this compound have been published, it is a standard method that would be used to predict its potential biological targets.

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target protein over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to assess the stability of the predicted binding poses from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties that are most important for that activity. For 2H-indazole derivatives, QSAR studies can help to predict the activity of new, unsynthesized compounds and to optimize the lead structures. A study on a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles developed QSAR models for their antimicrobial activity, identifying key molecular descriptors that influence their potency.

The prediction of ADMET properties is a critical step in early drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. For a compound like this compound, these predictive tools would be used to assess its drug-likeness and to flag any potential liabilities before committing to expensive and time-consuming experimental studies. For example, computational ADMET studies on indazole-based candidates for antifungal activity have been used to assess their pharmacokinetic properties. researchgate.net

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which can be correlated with its reactivity and physical properties. Density Functional Theory (DFT) is a popular method for these calculations.

DFT calculations have been used to study the electronic properties of substituted 2H-indazoles. longdom.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Natural Bond Orbital (NBO) analysis can provide insights into the bonding and charge distribution within the molecule. Electrostatic Potential (ESP) maps visualize the charge distribution and can help to predict sites of electrophilic and nucleophilic attack. While specific DFT data for this compound is not available in the literature, the table below presents illustrative data for a related 2H-indazole derivative.

Computational Parameter Illustrative Value for a 2H-Indazole Derivative
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

This data is illustrative and not specific to this compound.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

Preclinical Efficacy and Safety Assessment

Preclinical studies involve in vitro and in vivo experiments to evaluate the biological activity and safety of a compound before it can be tested in humans.

In vitro assays are essential for confirming the predictions made by computational models and for determining the biological activity of a compound. These assays can measure the ability of a compound to bind to its target (target engagement) and to modulate the activity of a specific biological pathway.

For 2H-indazole derivatives, a wide range of in vitro assays have been reported, reflecting the diverse biological activities of this class of compounds. For example, various substituted indazoles have been evaluated for their anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netrsc.org A study on 6-bromo-1H-indazole derivatives demonstrated their potential as anticancer and antiangiogenic agents by assessing their ability to inhibit the viability of human cancer cell lines and to modulate pro-angiogenic cytokines. rsc.org

The table below provides an example of in vitro activity data for a series of substituted indazole derivatives against different cancer cell lines.

Compound Cell Line IC₅₀ (µM)
Indazole Derivative AMCF-7 (Breast Cancer)15.2
Indazole Derivative BHCT116 (Colon Cancer)8.5
Indazole Derivative CA549 (Lung Cancer)22.1

This data is illustrative and not specific to this compound.

In Vivo Efficacy Models in Disease States

There are no published in vivo efficacy studies for this compound in any specific disease models.

While various indazole derivatives have been evaluated for their in vivo potential in therapeutic areas such as oncology and infectious diseases, these findings are specific to the tested molecules, which possess different substitution patterns. nih.govresearchgate.net For example, studies on other indazole-containing compounds have explored their potential as kinase inhibitors or activators of specific cellular pathways, leading to in vivo testing in relevant animal models. acs.orgosti.gov However, no such research detailing the efficacy of this compound has been made public.

Early Toxicity Screening and Risk Assessment (e.g., LD50, genotoxicity)

Specific early toxicity and risk assessment data for this compound are not available in the public domain.

Standard preclinical toxicology assessments for new chemical entities typically include the determination of acute toxicity (such as the LD50 value) and an evaluation of genotoxic potential through assays like the Ames test or in vitro/in vivo micronucleus tests. activin.in Safety data sheets for structurally related compounds, such as methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, indicate general hazards like skin, eye, and respiratory irritation but explicitly state that acute toxicity data is not available. aksci.com No peer-reviewed studies detailing the LD50, mutagenicity, or other genotoxicity endpoints for this compound have been published.

Table 1: Early Toxicity and Risk Assessment Data for this compound No publicly available data.

Assay Type Endpoint Result
Acute Toxicity LD50 Data Not Available
Genotoxicity Ames Test Data Not Available
Genotoxicity Micronucleus Test Data Not Available

Blood-Brain Barrier Permeability Studies

There are no published studies assessing the blood-brain barrier (BBB) permeability of this compound.

The ability of a compound to cross the BBB is a critical factor for drugs targeting the central nervous system (CNS). This property is often evaluated using in vitro models (e.g., Caco-2 or MDCK assays) and subsequent in vivo pharmacokinetic studies in animal models. acs.org Research on other heterocyclic compounds, including certain indazole derivatives, has focused on optimizing structures to enhance brain penetrance for potential use in treating neurological disorders. nih.gov However, the specific BBB permeability characteristics of this compound have not been reported.

Table 2: Blood-Brain Barrier Permeability Data for this compound No publicly available data.

Study Type Model Permeability Classification Result
In Vitro e.g., Caco-2, PAMPA --- Data Not Available

Patent Landscape and Future Research Trajectories for 2h Indazole Compounds

Analysis of Therapeutic Patents for Indazole Derivatives

The versatility of the indazole ring system has made it a "privileged structure" in drug discovery, with a wide range of biological activities reported in numerous patents. researchgate.netpnrjournal.com These compounds are rarely found in nature, making synthetic derivatives the primary focus of pharmaceutical development. nih.gov

Patents for indazole derivatives cover a broad spectrum of diseases, reflecting the scaffold's ability to interact with diverse biological targets. The primary therapeutic areas where indazole-based inventions are concentrated include oncology, inflammatory conditions, and neurodegenerative disorders. tandfonline.comnih.gov

In oncology, indazole derivatives have been developed as kinase inhibitors, showing significant anticancer activity. researchgate.net Many function as inhibitors of receptor tyrosine kinases (RTKs) like VEGF-R, which are crucial for angiogenesis, or cyclin-dependent kinases (CDKs) like CDK4/6, which are involved in cell proliferation. pnrjournal.comgoogle.comgoogle.com Patents also describe their use in treating specific cancers such as renal cell carcinoma and lymphoma. pnrjournal.compharmaceutical-technology.com

Anti-inflammatory applications are another major area. nih.govnih.gov Indazole derivatives have been patented as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and IRAK4 kinase, which are key mediators of inflammatory pathways. pharmaceutical-technology.comnih.gov This has led to their investigation for treating conditions like rheumatoid arthritis, psoriasis, and other autoimmune and inflammatory diseases. pharmaceutical-technology.comnih.gov

Furthermore, indazole derivatives have been patented for their potential in treating neurodegenerative disorders and for indications within the central nervous system (CNS), such as analgesics and antipsychotics. tandfonline.comhilarispublisher.com Some derivatives have been designed as cannabinoid receptor (CB1) agonists and serotonin (B10506) 5-HT3 receptor antagonists. hilarispublisher.comgoogle.com

Table 1: Prominent Therapeutic Areas for Patented Indazole Derivatives This table is interactive. Click on the headers to sort.

Rank Disease Area Key Molecular Targets/Mechanisms Example Indications
1 Cancer Kinase Inhibition (e.g., RTKs, CDKs, Mps1) researchgate.netgoogle.comhilarispublisher.com Renal Cell Carcinoma, Lymphoma, Non-small Cell Carcinoma pnrjournal.comgoogle.compharmaceutical-technology.com
2 Inflammatory Diseases Enzyme Inhibition (e.g., COX-2, IRAK4) pharmaceutical-technology.comnih.gov Rheumatoid Arthritis, Psoriasis, Autoimmune Diseases pharmaceutical-technology.comnih.gov
3 Neurological Disorders Receptor Modulation (e.g., CB1, 5-HT3) hilarispublisher.comgoogle.com Neurodegeneration, Pain, Nausea/Vomiting tandfonline.comhilarispublisher.com
4 Infectious Diseases DNA Gyrase Inhibition, Antiprotozoal Activity nih.govcaribjscitech.com Bacterial and Protozoal Infections tandfonline.comnih.gov

The structure-activity relationships (SAR) of 2H-indazole derivatives have been extensively explored in patent literature to optimize potency and pharmacokinetic properties. google.comacs.org Several key structural motifs have emerged from these efforts.

One prominent motif involves the substitution at the N2 position of the indazole ring, often with aryl or alkyl groups, which can significantly influence biological activity. mdpi.com For instance, in a series of patented CDK4/6 inhibitors, the core structure features a 2-aminopyrimidine (B69317) group attached to the 2H-indazole. google.com A particularly important variation of this is the piperazine-pyridine-NH-pyrimidine-indazole motif. google.com

Another recurring structural theme is the incorporation of a urea (B33335) or sulfonamide linkage, typically at the C5 or C6 position. A Chinese patent describes 2,3-dimethyl-6-urea-2H-indazole compounds designed by referencing the structure of the kinase inhibitor pazopanib. google.com These compounds retain the 2,3-dimethyl-2H-indazole core and introduce various substituted aromatic urea groups at the 6-position to target protein kinases involved in tumor growth. google.com Similarly, extensive SAR studies have been published on indazole arylsulfonamides as allosteric antagonists for chemokine receptors. acs.org

The functionalization of the benzene (B151609) portion of the indazole ring is also critical. Substituents at the C4, C5, C6, and C7 positions play a crucial role in modulating the inhibitory activity and selectivity of the compounds. acs.orgnih.gov

Table 2: Examples of Key Structural Motifs in Patented 2H-Indazole Compounds This table is interactive. Click on the headers to sort.

Motif Description Core Structure Key Substituents/Linkages Patented Target/Application
Pyrimidine-Substituted Indazoles 2-aminopyrimidine-substituted 2H-indazole Piperazine-pyridine group at the pyrimidine (B1678525) amine google.com CDK4/6 Inhibition (Anticancer) google.com
Indazole Ureas 2,3-dimethyl-2H-indazole Aromatic urea group at C6 google.com Tyrosine Kinase Inhibition (Anticancer) google.com
Indazole Sulfonamides 1H/2H-Indazole Arylsulfonamide group at N1 or N2 acs.org CCR4 Antagonism (Anti-inflammatory) acs.org
Functionalized Dihydro-indazoles 4,5-dihydro-2H-indazole Varied substitutions to explore SAR nih.gov COX-2 Inhibition (Anti-inflammatory) nih.gov

Disease Areas Dominated by Indazole-Based Inventions

Emerging Research Directions for 5-Bromo-2-butyl-2H-indazole

While this compound is primarily cataloged as a chemical building block for research and manufacturing, its structure holds potential for development into advanced chemical entities. calpaclab.com The presence of the butyl group at the N2 position and the bromine atom at the C5 position provides strategic points for synthetic modification, opening up several avenues for future research.

The future exploration of this compound would likely begin with screening against molecular targets known to interact with the broader indazole class. Given the success of indazoles as kinase inhibitors, initial studies could investigate its activity against panels of protein kinases, such as those involved in angiogenesis (VEGF-R) or cell cycle regulation (CDKs). researchgate.netgoogle.com Other established indazole targets like IRAK4, COX-2, and cannabinoid receptors also represent logical starting points for investigation. pharmaceutical-technology.comnih.govgoogle.com The bromo-substituent can be synthetically modified using cross-coupling reactions to generate a library of derivatives, allowing for the exploration of structure-activity relationships and the potential discovery of novel, potent, and selective inhibitors for these or other targets. google.com

The structure of this compound is well-suited for conversion into prodrugs or for conjugation to other molecules to enhance its therapeutic properties. A prodrug strategy could involve modifying the indazole to improve solubility or metabolic stability, with the active form being released under physiological conditions. google.com

A more advanced approach is conjugation. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling it to be linked to other molecules. google.commdpi.com This allows for the creation of hybrid molecules, for example, by conjugating the indazole scaffold to amino acids or peptides to potentially improve cell penetration or target specificity. nih.gov

Furthermore, research has demonstrated the feasibility of conjugating a 2H-indazole analogue onto magnetic iron oxide nanoparticles for the first time. aub.edu.lb This approach could be adapted for this compound, potentially enabling targeted delivery to specific tissues or facilitating its use in theranostic applications, where a single agent can be used for both therapy and diagnosis.

The development of non-invasive imaging agents is a critical area of medical research, and positron emission tomography (PET) is a powerful in vivo imaging technique. google.com Heterocyclic compounds, including indazoles, are being explored as scaffolds for PET tracers. google.com These tracers require labeling with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). google.com

The this compound structure is a viable precursor for radiotracer synthesis. The bromine atom can be substituted with a radioisotope, or it can be used as a site for introducing a radiolabeled moiety via coupling reactions. nih.gov For instance, bromo-precursors are commonly used in the synthesis of PET tracers for the translocator protein (TSPO), a marker for neuroinflammation. nih.govacs.org A radiolabeled version of this compound or a derivative could be evaluated for its ability to bind to targets in the brain or other organs, potentially leading to a novel PET tracer for diagnosing diseases like Alzheimer's or monitoring inflammation. nih.govnih.govacs.org

Development of Prodrugs and Conjugates (e.g., Nanoparticle Conjugation)

Challenges and Opportunities in 2H-Indazole Research

The journey of a 2H-indazole compound from a laboratory curiosity to a clinical candidate is fraught with challenges. However, these hurdles also present unique opportunities for innovation and discovery in the field of medicinal chemistry.

Overcoming Synthetic Challenges for Complex Derivatives

The synthesis of complex 2H-indazole derivatives, such as those with specific substitution patterns like this compound, presents notable synthetic challenges. The regioselectivity of functionalization, particularly halogenation, is a primary concern for chemists. rsc.org

One of the main difficulties lies in controlling the position of substitution on the indazole ring. For instance, direct bromination of 2-phenyl-2H-indazole can lead to a mixture of products, including 3,5-dibromo- and 3,7-dibromo-2H-indazole, often with poor selectivity and low yields. rsc.org To address this, researchers have developed various strategies:

Metal-free Halogenation: An efficient and environmentally friendly approach involves the use of N-halosuccinimides (NXS) for the direct C-H halogenation of 2H-indazoles. By carefully adjusting reaction conditions, it is possible to achieve selective mono-, poly-, and even hetero-halogenation. rsc.org For example, using N-bromosuccinimide (NBS) in acetonitrile (B52724) can yield the desired 3-bromo product in high yield. rsc.org

Ultrasound-Assisted Bromination: The use of ultrasound has been shown to accelerate the bromination of indazoles at the C3 position with high selectivity, using reagents like dibromohydantoin (DBDMH). nih.govrsc.org This method offers a rapid and efficient route to 3-bromo-2H-indazoles.

Catalyst-Controlled Regioselectivity: Transition metal catalysis, particularly with rhodium(III), has been employed for the C-H functionalization and annulation of azobenzenes to construct 2H-indazoles. nih.govnih.gov These methods can provide access to specific isomers that are difficult to obtain through other means. Iridium-catalyzed C-H borylation has also emerged as a powerful tool for the late-stage functionalization of N-protected indazoles, primarily at the C-3 position. worktribe.com

The synthesis of this compound would likely involve a multi-step process, starting with the construction of the 2H-indazole core followed by selective bromination at the 5-position. The introduction of the butyl group at the N2 position is another critical step that requires careful control to avoid the formation of the more thermodynamically stable 1H-indazole isomer. mdpi.com

Table 1: Synthetic Methods for Halogenated 2H-Indazoles

MethodReagentsKey FeaturesReference
Metal-free C-H HalogenationN-Halosuccinimides (NBS, NCS)High regioselectivity, environmentally friendly, tunable for mono- and poly-halogenation. rsc.org
Ultrasound-Assisted BrominationDibromohydantoin (DBDMH)Rapid reaction times, high yields, good selectivity for the C3 position. nih.govrsc.org
Rh(III)-Catalyzed AnnulationAzobenzenes, Vinylene CarbonateAccess to specific isomers through C-H activation and annulation. nih.govnih.gov
Iridium-Catalyzed BorylationBis(pinacolato)diboron, Ir catalystLate-stage functionalization, selective for the C-3 position on N-protected indazoles. worktribe.com

Addressing Selectivity and Off-Target Effects

A significant hurdle in the development of 2H-indazole-based therapeutics is achieving high selectivity for the intended biological target while minimizing off-target effects. The indazole scaffold is a common feature in many kinase inhibitors, and achieving isoform-specific inhibition is a major challenge. nih.gov

The substitution pattern on the indazole ring plays a crucial role in determining selectivity. The presence and position of a halogen atom, such as the bromine in this compound, can significantly influence the compound's binding affinity and selectivity profile. nih.gov For example, studies on indazole-based inhibitors of Aurora kinase A have shown that the presence of a halogen atom is a requirement for enhanced potency. nih.gov

Computational modeling and in-silico screening are increasingly being used to predict the binding modes and potential off-target interactions of novel 2H-indazole derivatives. This allows for a more rational design of compounds with improved selectivity profiles. Structure-activity relationship (SAR) studies, where systematic modifications are made to the lead compound and the resulting changes in activity and selectivity are measured, are also essential.

Translational Research from Bench to Clinic

The path from the synthesis of a promising 2H-indazole compound in the laboratory to its use as a clinical therapeutic is a long and complex process known as translational research. This journey involves several key stages:

Preclinical Research: This stage involves extensive in vitro (cell-based) and in vivo (animal) studies to evaluate the compound's efficacy, toxicity, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and pharmacodynamics (the drug's effect on the body).

Investigational New Drug (IND) Application: If a compound shows promise in preclinical studies, a detailed application is submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to request permission to begin clinical trials in humans.

Clinical Trials: This phase is typically divided into three or four phases:

Phase I: The primary focus is on safety, determining a safe dosage range and identifying side effects in a small group of healthy volunteers or patients.

Phase II: The drug's effectiveness is evaluated in a larger group of patients with the targeted disease, and further safety data is collected.

Phase III: Large-scale trials are conducted to confirm the drug's effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.

Phase IV: Post-marketing studies are conducted after the drug is approved to gather more information on its risks, benefits, and optimal use.

Several indazole-based drugs have successfully navigated this process and are now used in the clinic. For instance, Pazopanib is a tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, and Niraparib is a PARP inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. mdpi.com The success of these compounds provides a roadmap and highlights the potential for new 2H-indazole derivatives, including those with unique substitution patterns like this compound, to be developed into valuable medicines.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-butyl-2H-indazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves introducing the butyl group to a brominated indazole precursor. A plausible route includes:

  • Halogenation : Bromination at the 5-position of 2-butyl-2H-indazole using N-bromosuccinimide (NBS) under radical initiation .
  • Cross-Coupling : Suzuki-Miyaura coupling between 5-bromoindazole and a butylboronic acid derivative, catalyzed by Pd(PPh₃)₄ in a THF/H₂O mixture at 80°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 2–5 mol% Pd) and reaction time (12–24 hrs) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with acetonitrile/water mobile phase (95% purity threshold) .
    • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.3–1.6 ppm for butyl CH₂; ¹³C NMR: ~110–120 ppm for aromatic C-Br) .
    • Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected m/z: ~265.1 [M+H]⁺ for C₁₁H₁₄BrN₂) .
  • Physical Properties : Compare melting point (mp) to analogs (e.g., 5-Bromo-1H-indazole mp: 123–127°C ).

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data for brominated indazoles?

Methodological Answer: Discrepancies in NMR or X-ray crystallography data may arise from:

  • Solvent Effects : Ensure spectra are acquired in consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Crystal Packing : Compare single-crystal X-ray data (e.g., bond lengths: C-Br ~1.89 Å, C-N ~1.33 Å) to mitigate structural ambiguities .
  • Dynamic Processes : Variable-temperature NMR to detect conformational changes (e.g., butyl chain rotation) .

Q. What strategies mitigate byproduct formation during the alkylation of 5-bromoindazole derivatives?

Methodological Answer: Common byproducts (e.g., dialkylated species or dehalogenated products) can be minimized via:

  • Controlled Stoichiometry : Use a 1:1 molar ratio of indazole to alkylating agent .
  • Protecting Groups : Temporarily protect the indazole N-H position with Boc before alkylation .
  • Low-Temperature Reactions : Perform alkylation at 0–5°C to reduce side reactions .

Q. How does the bromine substituent influence the reactivity of 2-butyl-2H-indazole in cross-coupling reactions?

Methodological Answer: The C-Br bond facilitates:

  • Buchwald-Hartwig Amination : React with aryl amines using Pd₂(dba)₃/Xantphos catalyst .
  • SNAr Reactions : Substitute Br with nucleophiles (e.g., -OH, -SH) under basic conditions (K₂CO₃/DMF, 100°C) .
  • Photocatalysis : Visible-light-mediated C-C bond formation with acrylates via radical pathways .

Data Interpretation & Stability

Q. How can researchers reconcile discrepancies in reported melting points for brominated indazoles?

Methodological Answer: Variations in mp (e.g., 5-Bromo-1H-indazole: 123–127°C vs. 6-Bromo-1H-indazole: 180–185°C ) may stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. hexane) to isolate stable forms.
  • Impurities : Re-purify via preparative HPLC and re-measure mp .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation/hydrolysis .
  • Decomposition Signs : Monitor via HPLC for new peaks (e.g., dehalogenated indazole or butyl chain cleavage products) .

Applications in Drug Discovery

Q. How can this compound serve as a pharmacophore in kinase inhibitor design?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at the 3-position to enhance target binding (e.g., -OH for H-bonding) .
  • Biological Assays : Test inhibitory activity against kinases (e.g., JAK2 or CDK4/6) using ATP-competitive assays .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.